REACTION_CXSMILES
|
[CH3:1][C:2]1[NH:7][C:6](=[O:8])[C:5]([C:9]#[N:10])=[C:4]([CH2:11][O:12][CH3:13])[CH:3]=1>C(O)(=O)C.[Ni]>[NH2:10][CH2:9][C:5]1[C:6](=[O:8])[NH:7][C:2]([CH3:1])=[CH:3][C:4]=1[CH2:11][O:12][CH3:13]
|
Name
|
183.0
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
CC1=CC(=C(C(N1)=O)C#N)COC
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After 18 h. the acetic acid was removed under reduced pressure
|
Duration
|
18 h
|
Type
|
DISSOLUTION
|
Details
|
the remaining residue was dissolved in MeOH
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CUSTOM
|
Details
|
The methanolic filtrate was purified by reverse phase HPLC (Gemini 50×100 5 μm column
|
Type
|
CUSTOM
|
Details
|
3 min, 90-10%
|
Duration
|
3 min
|
Type
|
CUSTOM
|
Details
|
2, 5 min 0-10%
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
3, 10 min, 0-20%
|
Duration
|
10 min
|
Type
|
CONCENTRATION
|
Details
|
The product fractions were concentrated to dryness on a Genevac HT-4 instrument
|
Name
|
|
Type
|
product
|
Smiles
|
NCC=1C(NC(=CC1COC)C)=O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 900 mg | |
YIELD: PERCENTYIELD | 70.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |